1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride

p38 MAPK Anti-inflammatory Kinase Inhibition

Inconsistent kinase inhibitor scaffolds lead to irreproducible SAR data and wasted resources. This verified 1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride is the precise scaffold required for p38 MAPK, JNK3, and PDGFR inhibitor programs. • Sub-µM potency: analogues achieve p38α IC₅₀ = 0.38 µM • Tunable selectivity: scaffold can shift from p38 to JNK3 • PDGFR autophosphorylation inhibition comparable to Imatinib • Low intrinsic CYP450 inhibition for favorable safety profiles

Molecular Formula C8H9ClN4
Molecular Weight 196.64 g/mol
Cat. No. B13638112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride
Molecular FormulaC8H9ClN4
Molecular Weight196.64 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)N2C=CN=C2N.Cl
InChIInChI=1S/C8H8N4.ClH/c9-8-11-4-5-12(8)7-2-1-3-10-6-7;/h1-6H,(H2,9,11);1H
InChIKeyBKQIFXMGHBGUBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-3-yl)-1H-imidazol-2-amine: Identity & Baseline Characterization


1-(Pyridin-3-yl)-1H-imidazol-2-amine hydrochloride (CAS 1211541-66-0 for free base) is a heterocyclic small molecule belonging to the pyridinyl imidazole class. Its structure features a 1H-imidazol-2-amine core N-substituted at the 1-position by a pyridin-3-yl group, with a molecular formula of C₈H₉ClN₄ (MW 196.64 g/mol) for the hydrochloride salt . This scaffold is central to a range of bioactive compounds, particularly as a core for ATP-competitive kinase inhibitors, and is distinct from related compounds with varied substitution patterns, such as 1-(pyridin-4-yl)- or 2-substituted imidazole analogues [1].

Pyridin-3-yl substitution: distinct from 4-pyridyl analogues
ATP-competitive kinase inhibitor core scaffold
Supported by medicinal chemistry SAR studies

Why 1-(Pyridin-3-yl)-1H-imidazol-2-amine Substitution Fails


Generic substitution within the pyridinyl imidazole class is scientifically unsound due to the extreme sensitivity of key pharmacological properties to specific substitution patterns. The core 1-(Pyridin-3-yl)-1H-imidazol-2-amine scaffold is a foundational pharmacophore, but minor alterations—such as moving the pyridyl nitrogen from the 3- to the 4-position or adding substituents—can lead to complete loss of activity or a radical shift in kinase selectivity profile [1][2]. As demonstrated by SAR studies on this scaffold, even subtle modifications drastically alter target engagement, selectivity window, and off-target interactions like cytochrome P450 enzyme inhibition [3]. Therefore, selecting the precise compound with the correct substitution pattern is a critical first step for assay reproducibility and meaningful data generation, as outlined in the quantitative evidence below.

Position sensitivity Pyridyl nitrogen at 3- vs 4- may shift kinase selectivity profile and target engagement.
SAR dependency Minor substituent changes can alter CYP450 interaction profile and selectivity window.
Assay reproducibility Precise substitution pattern critical for reproducing literature biological data.

Quantitative Differentiator Evidence for 1-(Pyridin-3-yl)-1H-imidazol-2-amine


p38α MAPK Inhibition Potency

The 1-(Pyridin-3-yl)-1H-imidazol-2-amine core, when appropriately functionalized, yields highly potent p38α MAPK inhibitors. For instance, a closely related analogue within this series (incorporating a 1-phenylethyl substituent on the exocyclic nitrogen) demonstrates an IC₅₀ of 0.38 µM against p38α, which represents a 40% improvement in potency compared to the foundational lead compound ML 3375 (IC₅₀ = 0.63 µM) [1]. This highlights the superior baseline activity achievable with the 2-aminopyridine imidazole scaffold compared to earlier generations of inhibitors [1].

p38α MAPK Inhibition
Reported
Close analogue IC₅₀ 0.38 µM vs. baseline ML 3375 (IC₅₀ 0.63 µM)
Supports p38 pathway inhibitor optimization
Analogue data; target compound may differ
p38 MAPK Anti-inflammatory Kinase Inhibition

Low CYP450 Interaction Profile

A critical differentiator for the 2-aminopyridine imidazole class is the ability to engineer selectivity against hepatic cytochrome P450 (CYP) enzymes, a common source of drug-drug interactions and hepatotoxicity. Through strategic substitution, compounds based on this core can achieve a remarkable safety profile. For example, analogue 14c from the series demonstrates potent p38 inhibition (IC₅₀ = 0.34 µM) while exhibiting negligible inhibition of key CYP isoforms CYP1A2 (0%), CYP2C9 (2.6%), and CYP2C19 (7.6%) at a high concentration of 10 µM [1]. This contrasts sharply with earlier model p38 inhibitors that suffered from significant CYP450 liability [1].

CYP450 Interaction Profile
Class-level
Analogue 14c: 0% CYP1A2, 2.6% CYP2C9, 7.6% CYP2C19 at 10 µM
Indicates low off-target CYP inhibition context
Class-level inference; direct validation needed
Drug Safety CYP450 Off-target Liability

Kinase Selectivity Shift: p38α to JNK3

The 1-(Pyridin-3-yl)-1H-imidazol-2-amine scaffold's value lies in its tunable selectivity. While p38 inhibition is a primary attribute, strategic modifications can shift selectivity to other therapeutically relevant kinases. For example, optimization of the pyridinylimidazole core has yielded potent JNK3 inhibitors with IC₅₀ values in the low triple-digit nanomolar range [1]. This contrasts with the compound's original activity against p38α MAPK, highlighting the scaffold's versatility for targeted drug discovery programs [1].

Kinase Selectivity Shift
Reported
Scaffold optimization yields JNK3 inhibitors (low triple-digit nM) vs original p38 activity
Supports kinase selectivity profiling studies
Analogue-based evidence; selectivity transfer requires review
Kinase Profiling Selectivity Engineering JNK3

PDGFR Inhibition vs. Imatinib

The 4-(pyridin-3-yl)-1H-imidazol-2-amine core has been successfully employed as a bioisostere for the pyrimidine ring in Imatinib, yielding novel PDGFR tyrosine kinase inhibitors. A series of N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides exhibited potent inhibitory activity against PDGFR autophosphorylation, with the most potent analogue (9e) demonstrating an IC₅₀ of 0.2 µM [1]. This activity is comparable to that of the parent compound Imatinib (IC₅₀ = 0.3 µM) and importantly, the selectivity profile was conserved, as the analogues showed no significant activity against FLT3, a closely related kinase not inhibited by Imatinib [1]. This provides a compelling case for using this scaffold to generate novel kinase inhibitors with validated selectivity.

PDGFR Inhibition vs Imatinib
Head-to-head
Analogue 9e IC₅₀ 0.2 µM vs Imatinib 0.3 µM; no FLT3 activity
Supports PDGFR pathway inhibitor design
Direct comparator; scaffold conserved selectivity profile
Oncology PDGFR Tyrosine Kinase

Application Scenarios for 1-(Pyridin-3-yl)-1H-imidazol-2-amine


p38 MAPK Lead Optimization

This compound serves as an ideal starting point for designing novel p38 MAPK inhibitors. Based on evidence that analogues can achieve sub-micromolar potency (IC₅₀ = 0.38 µM) while exhibiting excellent selectivity over CYP450 enzymes, it is well-suited for lead optimization campaigns targeting inflammatory diseases [1].

Selective Kinase Probe Development

The tunable nature of the pyridinyl imidazole scaffold, as demonstrated by the ability to shift selectivity from p38 to JNK3, makes this compound a valuable precursor for creating selective chemical probes. These probes can be used to dissect kinase signaling pathways in cellular models [2].

PDGFR-Targeted Therapeutics Synthesis

Given the direct head-to-head evidence showing that derivatives of this core can inhibit PDGFR autophosphorylation with potency comparable to or better than Imatinib, it is a strategic building block for synthesizing and evaluating novel anticancer agents targeting the PDGFR pathway [3].

In Vitro Safety Profiling

The class-level data indicating low intrinsic CYP450 inhibition for optimized analogues of this core suggests that it is a promising scaffold for generating drug candidates with favorable safety profiles. Researchers can utilize this compound to synthesize and test panels of analogues in standardized CYP inhibition assays [1].

Application
Selection Property
Validation Focus
p38 MAPK pathway inhibitor development
Core scaffold with reported sub-µM inhibition
Kinase selectivity and CYP interaction screening
Kinase selectivity profiling
Tunable selectivity across p38, JNK3, and other kinases
Kinase panel screening and cellular pathway analysis
PDGFR pathway inhibitor design
Bioisosteric replacement for pyrimidine core
PDGFR autophosphorylation inhibition and FLT3 selectivity
CYP450 off-target interaction screening
Reported low CYP inhibition in optimized analogues
CYP1A2, 2C9, 2C19 inhibition assays at relevant concentrations

Technical Documentation Hub

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